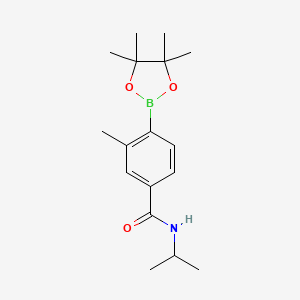![molecular formula C15H15N5O2S B2936146 5-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazine-2-carboxamide CAS No. 1903044-36-9](/img/structure/B2936146.png)
5-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazine-2-carboxamide is a complex organic compound. It contains pyrazine and thieno[2,3-d]pyrimidine moieties, which are known for their biological activity and potential pharmaceutical applications. This compound's unique structure allows it to interact with various biological systems, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazine-2-carboxamide involves several steps. Starting from readily available precursors, the synthetic route typically includes:
Formation of the thieno[2,3-d]pyrimidine core through cyclization reactions.
Alkylation to introduce the 2-methyl and 4-oxo groups.
Coupling with pyrazine-2-carboxylic acid derivatives to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the laboratory-scale synthesis to large-scale processes. This includes:
High-yield cyclization reactions.
Efficient purification techniques, such as crystallization and chromatography, to ensure purity and reduce by-products.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
5-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazine-2-carboxamide undergoes various reactions, including:
Oxidation: Can be oxidized using agents like hydrogen peroxide or peracids.
Reduction: Reduction can be achieved with reagents such as sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acidic or basic media.
Reduction: : Sodium borohydride in methanol or ethanol.
Substitution: : Halogenated reagents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: : Yields various oxidation states of the compound, potentially forming sulfoxides or sulfones.
Reduction: : Primarily reduces carbonyl groups to alcohols.
Substitution: : Produces a range of substituted derivatives, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as a building block in organic synthesis.
Studied for its reactivity and interaction with other chemical entities.
Biology
Investigated for its potential as an enzyme inhibitor.
Studied for its binding affinity to various biological targets.
Medicine
Potential use in drug development for its ability to modulate biological pathways.
Examined for therapeutic effects in various disease models.
Industry
Used as an intermediate in the production of more complex compounds.
Wirkmechanismus
Molecular Targets and Pathways
5-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazine-2-carboxamide interacts with specific enzymes and receptors in biological systems. It can inhibit certain enzymatic activities by binding to the active sites or allosteric sites, altering the function of the enzyme. This interaction is often facilitated by hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyl-4-oxo-thieno[2,3-d]pyrimidine derivatives: : These compounds share the core structure but differ in substituents, affecting their biological activity.
Pyrazine-2-carboxamide derivatives: : These compounds have similar functionalities and applications but differ in their overall molecular structure.
Highlighting Uniqueness
What sets 5-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazine-2-carboxamide apart is its combination of thieno[2,3-d]pyrimidine and pyrazine moieties. This dual structure allows it to engage in unique interactions within biological systems, enhancing its potential as a versatile compound in scientific research and pharmaceutical development.
Eigenschaften
IUPAC Name |
5-methyl-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-9-7-18-12(8-17-9)13(21)16-4-5-20-10(2)19-14-11(15(20)22)3-6-23-14/h3,6-8H,4-5H2,1-2H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVGQPBHUPHZSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCCN2C(=NC3=C(C2=O)C=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(1H-1,3-benzodiazol-1-yl)-N-{[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B2936078.png)
![1-{3',4'-dichloro-[1,1'-biphenyl]-4-carbonyl}-3-(ethanesulfonyl)azetidine](/img/structure/B2936079.png)

![3-methoxy-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2936083.png)
![4-({2-[(carbamoylmethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-cyclopropylbenzamide](/img/structure/B2936085.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2936086.png)
